molecular formula C6H10N2 B019701 4-Cyanopiperidine CAS No. 4395-98-6

4-Cyanopiperidine

Cat. No. B019701
CAS RN: 4395-98-6
M. Wt: 110.16 g/mol
InChI Key: FSDNTQSJGHSJBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cyanopiperidine and its derivatives has been explored through various methods, focusing on efficiency, selectivity, and the use of less toxic reagents. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-differently substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement. This approach allowed for the introduction of various substituents at the 4-position of the piperidine ring, enabling the synthesis of piperazine-piperidine-based CCR5 antagonists as HIV-1 entry inhibitors in excellent yield (Jiang, Song, & Long, 2004).

Molecular Structure Analysis

The molecular structure of 4-Cyanopiperidine derivatives has been characterized using various spectroscopic techniques, including IR, MS, and NMR. For instance, Villemin et al. (2013) established the synthesis of novel 4-substituted-3-cyano-2-aminopyridines under microwave irradiation and solvent-free conditions, with structures confirmed by X-ray analysis. These studies highlight the versatility of the cyano and amino functionalities in piperidine chemistry, offering insights into the electronic and steric effects influencing molecular interactions and reactivity (Villemin, Belhadj, Cheikh, Choukchou-Braham, Bar, & Lohier, 2013).

Scientific Research Applications

  • Physiological Research : 4-Cyanopiperidine is used to study the regulation of terpenoid metabolism, which relates to cell division, cell elongation, and senescence (Grossmann, 1990).

  • Adsorption Studies : This compound is employed in research for studying the adsorption of molecules on Au(111) electrodes in perchlorate solution (Pluchery & Tadjeddine, 2001).

  • Synthesis of Bridged Tetracyclic Indole Systems : It is used in the synthesis of these systems, which have applications in medicinal chemistry (Bosch, Feliz, & Bennasar, 1984).

  • Synthesis of 2-Substituted Piperidines : 4-Cyanopiperidine serves as a starting material for synthesizing various piperidines, including (R)-()-coniine and (S)-()-pipecolic acid (Nazabadioko et al., 1998).

  • Modified Strecker Synthesis : It is utilized in this synthesis to create stereoisomers of 4-hydroxy-4-cyanopiperidines, exhibiting unusual stereocontrol in reactions (Unkovskii et al., 1992).

  • Pharmacological Interest : 4-Cyanopiperidine shows potential as analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).

  • SNAr Substitution Reactions : These reactions of metalated 4-cyanopiperidines offer rapid access to a range of 4-heteroaryl-4-cyanopiperidines, enhancing yields and reducing reaction times (Chang et al., 2009).

  • Construction of Perhydrohistrionicotoxin : The carbon framework of this toxin can be achieved using 4-Cyanopiperidine (Malassene et al., 2003).

  • Analgesic Properties : It is found to be more potent than pethidine in analgesia tests (Casy, Chatten, & Khullar, 1969).

Safety And Hazards

4-Cyanopiperidine is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye damage. It is also toxic in contact with skin or if inhaled .

Future Directions

4-Cyanopiperidine is an important intermediate for the preparation of active ingredients having pharmaceutical efficacy . Therefore, its future directions are likely to be influenced by the development of new pharmaceutical substances that require 4-Cyanopiperidine as an intermediate.

properties

IUPAC Name

piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDNTQSJGHSJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196000
Record name 4-Cyanopiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanopiperidine

CAS RN

4395-98-6
Record name 4-Cyanopiperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanopiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanopiperidine
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Synthesis routes and methods

Procedure details

Thionyl chloride 232 gm (molar ratio thionyl chloride: piperidine-4-carboxamide is 2.53:1) is taken in a 500 ml four-necked reaction flask, fitted with glass agitator and a condenser. A vent is provided at the condenser top passing through a 10% diluted solution of caustic lye to neutralize the vent gases. Piperidine-4-carboxamide 100 gm is added lot wise with continuous stirring over a period of 30 minutes, temperature increased from 32° to 65° C. due to the exothermicity of the reaction. The reaction mixture is maintained at 65°-70° C. for 3-4 hours and a sample is drawn and analyzed, 4-cyanopiperidine 94.78% Area, Piperidine-4-carboxamide=Nil is obtained. The reaction mass is cooled to room temperature and poured over 400 gm crushed ice by maintaining the temperature at 0°-10° C. Then, 160 gm (46% solution) caustic lye is added to the above mass while maintaining the temperature between 15°-20° C. and the pH is adjusted between 12 and 13. The alkaline reaction mass is extracted with (400 ml×4) toluene. The organic layer is separated and the solvent is recovered by atmospheric distillation. The concentrated mass is distilled under high vacuum (4-6 mm Hg) to obtain 52.5 gm (molar yield=61%) 4-cyanopipeiridne with purity 99.75%.
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
diluted solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
FF Blicke, JA Faust, J Krapcho… - Journal of the American …, 1952 - ACS Publications
Prior to this investigation we know of no in-stance inwhich the direct pyrolysis of an acid salt1 of a compound which contains two tertiary amino groups has been shown to yield a basic …
Number of citations: 11 pubs.acs.org
MJ Gunaratna, DH Hua, B Zou, C Pascual, W Cao… - Organic …, 2019 - arkat-usa.org
… A group of ten 1,4-disubstituted and 1,4,4-trisubstituted piperidines were synthesized through short sequences of reactions from 4-cyanopiperidine, which may potentially produce a …
Number of citations: 3 www.arkat-usa.org
FF Blicke, EP Tsao - Journal of the American Chemical Society, 1953 - ACS Publications
… When l-methyl-4-phenyl-4-cyanopiperidine was heated with … also that when l-methyl-4-phenyl-4cyanopiperidine was … Methyl-4-phenyl-4-cyanopiperidine (20.0 g.), dissolved in 50 cc…
Number of citations: 1 pubs.acs.org
BV Unkovskii, MY D'yakov, TD Sokolova… - Chemistry of …, 1992 - Springer
… 4-hydroxy-4-cyanopiperidines in a modified Strecker synthesis gave mixtures of stereoisomers of the corresponding 4-amino-, 4-methylamino- and 4-dimethylamino-4-cyanopiperidine. …
Number of citations: 3 link.springer.com
RK Chang, CN Di Marco, DR Pitts, TJ Greshock… - Tetrahedron …, 2009 - Elsevier
… Conditions to optimize the desired S N Ar reaction were explored using 2-fluoropyridine as a standard electrophile and N-Boc-4-cyanopiperidine. After surveying an array of bases and …
Number of citations: 15 www.sciencedirect.com
DA Kovalskiy, VP Perevalov - Chemistry of heterocyclic …, 2009 - search.ebscohost.com
… To carry out this scheme we first synthesized N-Boc-4-cyanopiperidine by introducing Boc groups into 4-piperidinecarboxamide with subsequent dehydration with phosphorus …
Number of citations: 2 search.ebscohost.com
NE Agafonov, GA Stashina, VM Zhulin - … of the Academy of Sciences of …, 1991 - Springer
… the first to report that high pressures (5 kbar) significantly facilitates the addition of a Grignard reagent (EtMgBr) to sterically hindered l-methyl-4-(m-methoxyphenyl)-4-cyanopiperidine (!) …
Number of citations: 3 link.springer.com
TA Molenaar-Langeveld… - … Journal of Mass …, 2002 - journals.sagepub.com
… The presence of a heteroatom in the ring suppresses ammonia loss as revealed by the results for 4-cyanotetrahydrothiopyran and 4-cyanopiperidine. However, the loss of ammonia is …
Number of citations: 5 journals.sagepub.com
TF Pahutski, OK Ahmad, EA Marshall… - Pest Management …, 2023 - Wiley Online Library
… Reductive amination of compound 6 with sodium triacetoxyborohydride and 4-cyanopiperidine … Reductive amination of 12 with sodium triacetoxyborohydride and 4-cyanopiperidine …
Number of citations: 2 onlinelibrary.wiley.com
PJ Wagner, BJ Scheve - Journal of the American Chemical …, 1977 - ACS Publications
… V-4-Dimethyl-4-cyanopiperidine (8) was prepared by appropriate modification of the method described by Grob and Renk for synthesis of the 4-propyl homologue.23 Isonipecotamide (…
Number of citations: 29 pubs.acs.org

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